molecular formula C16H12O4 B13078764 2-(2-Hydroxy-3-phenylacryloyl)benzoicacid

2-(2-Hydroxy-3-phenylacryloyl)benzoicacid

Cat. No.: B13078764
M. Wt: 268.26 g/mol
InChI Key: GNNPNKIWDULLFI-UVTDQMKNSA-N
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Description

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is an organic compound with the molecular formula C16H12O4 It is known for its unique structure, which includes a hydroxy group, a phenylacryloyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid typically involves the condensation of salicylic acid with cinnamic acid derivatives under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The phenylacryloyl group can be reduced to a phenylethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether

    Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts

Major Products Formed

    Oxidation: 2-(2-Oxo-3-phenylacryloyl)benzoic acid

    Reduction: 2-(2-Hydroxy-3-phenylethyl)benzoic acid

    Substitution: 2-(2-Alkoxy-3-phenylacryloyl)benzoic acid or 2-(2-Hydroxy-3-phenylacryloyl)benzoate esters

Scientific Research Applications

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylacryloyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can be compared with other similar compounds, such as:

    Salicylic Acid:

    Cinnamic Acid: While cinnamic acid contains a phenylacryloyl group, it lacks the hydroxybenzoic acid moiety, making it less versatile in certain chemical reactions.

    2-Hydroxycinnamic Acid: This compound is structurally similar but lacks the benzoic acid moiety, which affects its chemical properties and applications.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-[(Z)-2-hydroxy-3-phenylprop-2-enoyl]benzoic acid

InChI

InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20)/b14-10-

InChI Key

GNNPNKIWDULLFI-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2C(=O)O)\O

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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